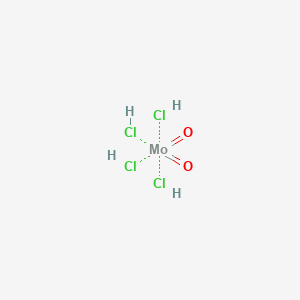
tetrachloridodioxidomolybdate(VI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tetrachloro(dioxo)molybdate(2-) is a molybdenum coordination entity and a chlorooxometallate anion.
Scientific Research Applications
Antidote for Metal Ion Intoxication : Tetrathiomolybdate(VI) has been effective as an antidote for acute copper(II) intoxication. It also showed some efficacy against other divalent metal ions like Zn2+ and Ni2+, but not effective against Hg2+, Cd2+, arsenic(III), antimony(III), bismuth(III), and methylmercuric chloride (Laurie, Basinger, & Jones, 1984).
Cancer Therapy : Tetrathiomolybdate (TM) is recognized as a novel anticancer and anti-angiogenic agent, acting through copper chelation and NF-κB inhibition. It has shown efficacy in preclinical and animal models, and Phase I and II clinical trials have demonstrated its efficacy with a favorable toxicity profile in solid tumors (Khan & Merajver, 2009).
Molybdenum Speciation Studies : Molybdenum(VI) speciation in hydrothermal fluids up to magmatic hydrothermal conditions has been studied using X-ray absorption spectroscopy. These studies help in understanding the geochemical behavior of molybdenum in natural hydrothermal fluid systems (Borg et al., 2012).
Analytical Chemistry Applications : The reaction of tetraoxomolybdate(VI) with hydrogen sulphide forms MoS42− ion, which is used for the photometric determination of molybdenum due to its strong absorption bands. This application is significant in analytical chemistry for the quantification of molybdenum (Diemann & Müller, 2015).
Preparation of Mixed Heteropoly Molybdovanadate(V) Anions : The preparation and characterization of mixed heteropoly molybdovanadate(V) anions have been explored, highlighting their unique electroreduction and spectroscopic properties. This research contributes to the development of novel materials with specific electrochemical and optical characteristics (Himeno, Osakai, & Saito, 1991).
properties
Molecular Formula |
Cl4H4MoO2 |
|---|---|
Molecular Weight |
273.8 g/mol |
IUPAC Name |
dioxomolybdenum;tetrahydrochloride |
InChI |
InChI=1S/4ClH.Mo.2O/h4*1H;;; |
InChI Key |
BLOWCZSCQDIJCN-UHFFFAOYSA-N |
Canonical SMILES |
O=[Mo]=O.Cl.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



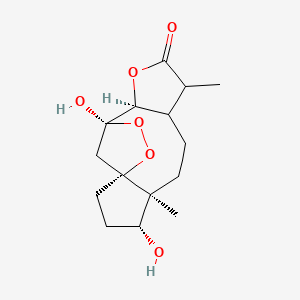



![2-Hydroxy-N'-[(E)-(3-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B1233824.png)
![5,6-dimethyl-N-[(5-nitro-2-furyl)methylene]-1H-benzimidazol-1-amine](/img/structure/B1233825.png)
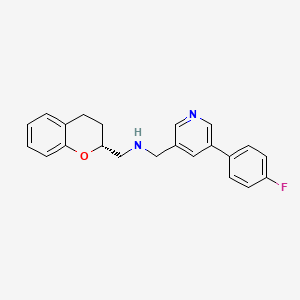
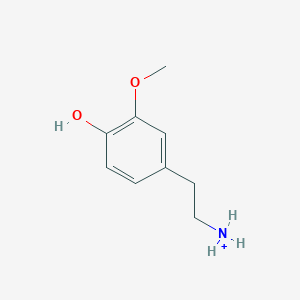
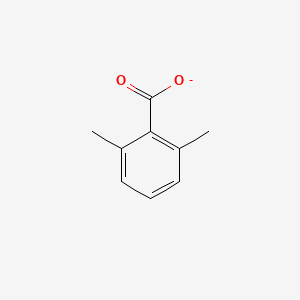
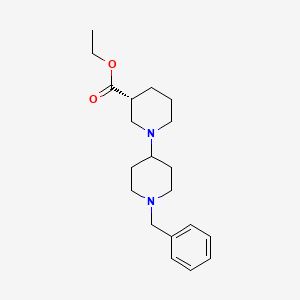

![N-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-4-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B1233835.png)
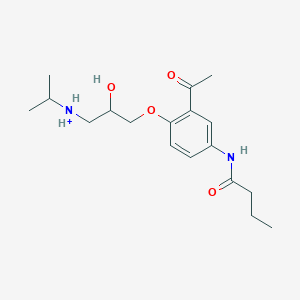
![2-methoxyacetic acid [2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] ester](/img/structure/B1233840.png)